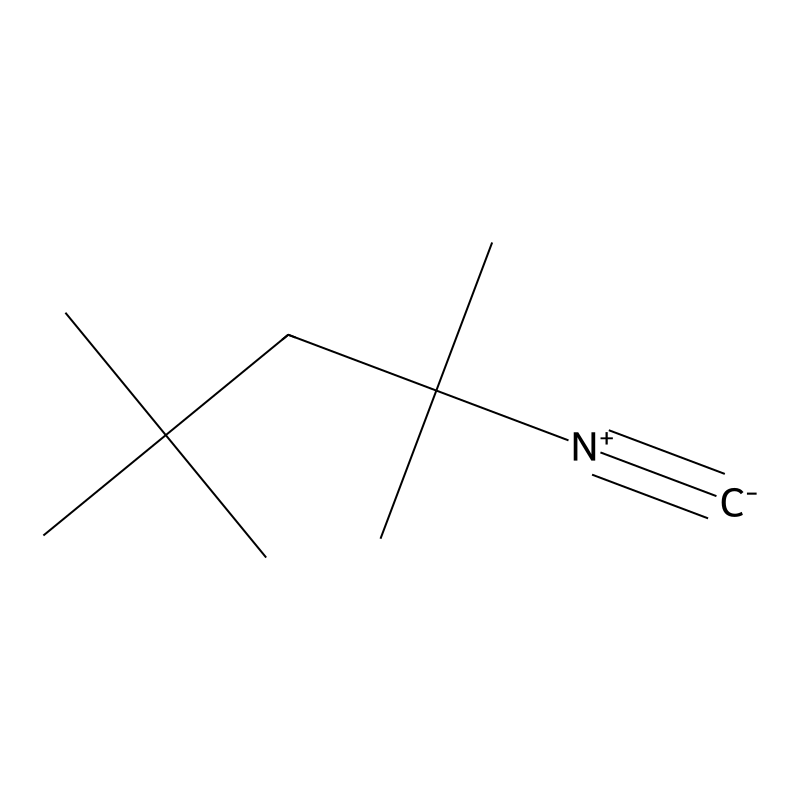1,1,3,3-Tetramethylbutyl isocyanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, finds application in organic synthesis as a versatile building block for the construction of various nitrogen-containing heterocycles. Its unique steric hindrance and nucleophilic character make it a valuable reagent in reactions like the Passerini reaction: and the Ugi reaction. These reactions involve the multicomponent condensation of an isocyanide, a carbonyl compound, an aldehyde or ketone, and a carboxylic acid or its derivative, leading to the formation of α-acyloxycarboxamides. These intermediates can further be elaborated into diverse heterocyclic structures, including substituted furans, imides, and oxazoles.
Medicinal Chemistry:
Due to its ability to participate in various cyclization reactions, 1,1,3,3-tetramethylbutyl isocyanide has been explored in the synthesis of potential drug candidates. Studies have reported its use in the preparation of novel scaffolds with antimicrobial: and antiproliferative activities. However, further research is necessary to fully understand the therapeutic potential of these compounds.
1,1,3,3-Tetramethylbutyl isocyanide has the chemical formula C₉H₁₇N and a CAS number of 14542-93-9. It appears as a colorless to almost colorless liquid and has a boiling point of approximately 55 to 57 °C at 15 hPa. The compound is characterized by its unique structure, which includes a branched alkyl chain and an isocyanide functional group .
1,1,3,3-Tetramethylbutyl isocyanide is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:
- Synthesis of Substituted Furans: 1,1,3,3-Tetramethylbutyl isocyanide has been utilized in the synthesis of substituted furans through cycloaddition reactions.
- Formation of Imides: It also plays a role in the formation of imides from appropriate precursors .
The synthesis of 1,1,3,3-tetramethylbutyl isocyanide typically involves:
- Reaction of Isocyanates with Amines: This method involves the reaction between suitable amines and isocyanates to yield the desired isocyanide.
- Use of Alkyl Halides: Another approach includes the reaction of alkyl halides with sodium azide followed by treatment with phosgene or similar reagents to produce the isocyanide .
The primary applications of 1,1,3,3-tetramethylbutyl isocyanide include:
- Organic Synthesis: It serves as a versatile intermediate in organic synthesis for various chemical compounds.
- Research: The compound is used in research settings for studying reaction mechanisms involving isocyanides and their derivatives .
Several compounds share structural similarities with 1,1,3,3-tetramethylbutyl isocyanide. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl Isocyanide | C₃H₅N | Simpler structure; used in similar synthetic pathways |
| Phenyl Isocyanide | C₇H₅N | Contains an aromatic ring; more stable than aliphatic isocyanides |
| Butyl Isocyanide | C₄H₉N | Straight-chain structure; less sterically hindered than tetramethyl variant |
Uniqueness of 1,1,3,3-Tetramethylbutyl Isocyanide
1,1,3,3-Tetramethylbutyl isocyanide stands out due to its bulky branched structure that imparts unique steric effects during
1,1,3,3-Tetramethylbutyl isocyanide has demonstrated significant utility in Passerini-type three-component bicyclizations, enabling the rapid construction of complex polycyclic frameworks. For example, its sterically bulky structure facilitates regioselective annulation reactions with electron-deficient alkynes and carbonyl compounds. In one study, the reaction of 3-aroylacrylic acids, dimethyl acetylenedicarboxylate (DMAD), and 1,1,3,3-tetramethylbutyl isocyanide yielded densely functionalized pyrano[3,4-c]pyrroles through a domino process involving Huisgen 1,3-dipole formation, Passerini-type coupling, and oxo-Diels–Alder cyclization. The reaction exhibited broad substrate tolerance, with yields ranging from 59% to 93% and high diastereoselectivity (>99:1 dr).
Table 1: Representative Passerini-Type Bicyclizations Using 1,1,3,3-Tetramethylbutyl Isocyanide
| Carbonyl Component | Alkyne Partner | Product | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| 3-(4-ClC₆H₄)acrylic acid | DMAD | Pyrano[3,4-c]pyrrole | 89 | 66.7:1 |
| 3-(4-MeOC₆H₄)acrylic acid | DMAD | Pyrano[3,4-c]pyrrole | 70 | 4.5:1 |
| 3-(2-Thienyl)acrylic acid | DMAD | Pyrano[3,4-c]pyrrole | 83 | >99:1 |
Participation in Ugi-Four Component Reactions for Heterocyclic Scaffolds
This isocyanide is widely employed in Ugi-four component reactions (Ugi-4CR) to access nitrogen-rich heterocycles. Its branched alkyl chain enhances solubility in aprotic solvents, enabling efficient cyclization steps. For instance, in the synthesis of tetrazole-linked dibenzo[b,f]oxazepines, 1,1,3,3-tetramethylbutyl isocyanide participated in an Ugi tetrazole reaction with 2-aminophenols, aldehydes, and trimethylsilyl azide, followed by intramolecular nucleophilic aromatic substitution (SNAr) cyclization. The method generated a 1,000-member library of tricyclic compounds with drug-like properties.
Key Reaction Pathway:
- Ugi-4CR: Combines isocyanide, aldehyde, amine, and azide.
- Cyclization: Potassium carbonate-mediated SNAr forms the oxazepine ring.
- Oxidation: m-CPBA oxidizes the intermediate to the final dibenzooxazepine.
Mediation of Vinylphosphonium Salt-Based Cascade Reactions
The isocyanide’s nucleophilic character enables its participation in vinylphosphonium salt-mediated cascades. In a notable example, triphenylphosphine and dialkyl acetylenedicarboxylates generated vinylphosphonium salts, which reacted with 1,1,3,3-tetramethylbutyl isocyanide to form substituted furans and imides. The reaction proceeded via a Michael addition-cyclization sequence, yielding products with stereoselectivity dependent on the electronic nature of the benzoic acid protonating agent.
Mechanistic Highlights:
- Step 1: Formation of vinylphosphonium salt via protonation of P-ylide.
- Step 2: Isocyanide attack at the electrophilic β-carbon.
- Step 3: Intramolecular cyclization to furnish furan or imide scaffolds.
Applications in Huisgen 1,3-Dipole-Involved Domino Processes
1,1,3,3-Tetramethylbutyl isocyanide serves as a critical component in Huisgen 1,3-dipole-mediated domino reactions. For example, its reaction with acetylenedicarboxylates and pyridinium ylides generated zwitterionic intermediates, which underwent [3+2] cycloadditions with activated alkenes to produce spirooxindole-fused heterocycles. The process featured excellent atom economy, forming two rings and six bonds in a single step.
Table 2: Domino Reactions Involving Huisgen 1,3-Dipoles
| Dipole Source | Dienophile | Product Framework | Key Bond Formations |
|---|---|---|---|
| Isocyanide + DMAD | 3-Phenacylideneoxindole | Dispirooxindole-fused heterocycle | C–N, C–O, C–C |
| Isocyanide + Alkynoate | Activated styrene | Pyrano[3,4-c]pyrrole | C–O, C–N, C–C |
The compound’s steric bulk minimizes side reactions, ensuring high regioselectivity in these transformations.








